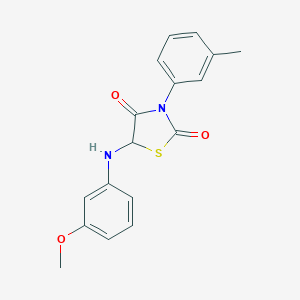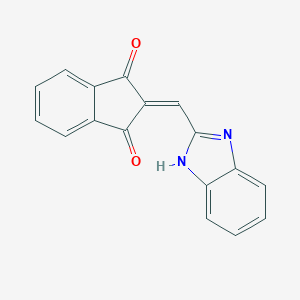
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione, also known as Mitiglinide, is a thiazolidinedione derivative that is used as an antidiabetic drug. It is a potent insulin secretagogue that stimulates insulin secretion from pancreatic β-cells.
作用机制
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione stimulates insulin secretion from pancreatic β-cells by binding to the ATP-sensitive potassium (KATP) channels. This leads to depolarization of the β-cells and subsequent influx of calcium ions, which triggers insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has a shorter duration of action compared to other sulfonylurea drugs, which makes it a suitable option for reducing postprandial hyperglycemia.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes mellitus.
实验室实验的优点和局限性
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has several advantages for lab experiments. It has a shorter duration of action compared to other sulfonylurea drugs, which allows for more precise control of insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is also well-tolerated and has a low risk of hypoglycemia. However, 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has limitations for lab experiments as well. It is not suitable for long-term glycemic control and may not be effective in patients with severe insulin resistance.
未来方向
There are several future directions for research on 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione in combination therapy with other antidiabetic drugs. Another area of interest is the development of new derivatives of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione with improved pharmacological properties. Additionally, the mechanism of action of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione on KATP channels needs further investigation to fully understand its mode of action.
合成方法
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is synthesized by reacting 3-m-tolyl-thiazolidine-2,4-dione with 3-methoxyaniline in the presence of a catalyst. The reaction yields 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione as a white crystalline solid with a melting point of 175-177°C.
科学研究应用
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been extensively studied for its antidiabetic properties. It has been shown to be effective in reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been studied for its potential use in combination therapy with other antidiabetic drugs.
属性
产品名称 |
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H16N2O3S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
5-(3-methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-3-7-13(9-11)19-16(20)15(23-17(19)21)18-12-6-4-8-14(10-12)22-2/h3-10,15,18H,1-2H3 |
InChI 键 |
VZOKHIXKOOAONR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)

![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
